molecular formula C8H8F3N3OS B12127751 4-(4-Trifluoromethoxyphenyl)thiosemicarbazide CAS No. 848079-91-4

4-(4-Trifluoromethoxyphenyl)thiosemicarbazide

Cat. No.: B12127751
CAS No.: 848079-91-4
M. Wt: 251.23 g/mol
InChI Key: WVQIWFUZAIWEEJ-UHFFFAOYSA-N
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Description

4-(4-Trifluoromethoxyphenyl)thiosemicarbazide is a chemical compound that has garnered significant attention due to its diverse biological activities. This compound is part of the thiosemicarbazide family, known for their antimicrobial, anti-inflammatory, and anticancer properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-Trifluoromethoxyphenyl)thiosemicarbazide typically involves the reaction of 4-(4-Trifluoromethoxyphenyl)hydrazine with carbon disulfide in the presence of a base, followed by the addition of hydrazine hydrate . The reaction conditions often require refluxing the mixture for several hours to ensure complete reaction.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact.

Chemical Reactions Analysis

Types of Reactions

4-(4-Trifluoromethoxyphenyl)thiosemicarbazide undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Electrophilic substitution reactions often use reagents like halogens or nitrating agents under acidic conditions.

Major Products Formed

    Oxidation: Formation of thiadiazole derivatives.

    Reduction: Formation of hydrazine derivatives.

    Substitution: Introduction of various functional groups on the phenyl ring.

Mechanism of Action

The mechanism of action of 4-(4-Trifluoromethoxyphenyl)thiosemicarbazide involves its interaction with various molecular targets. For instance, it has been shown to inhibit carbonic anhydrase IX, an enzyme involved in the regulation of pH in cancer cells . This inhibition disrupts the cellular environment, leading to reduced cancer cell proliferation and increased apoptosis.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(4-Trifluoromethoxyphenyl)thiosemicarbazide stands out due to its trifluoromethoxy group, which enhances its biological activity and stability compared to other thiosemicarbazide derivatives. This unique functional group contributes to its potent anticancer and antimicrobial properties .

Properties

CAS No.

848079-91-4

Molecular Formula

C8H8F3N3OS

Molecular Weight

251.23 g/mol

IUPAC Name

1-amino-3-[4-(trifluoromethoxy)phenyl]thiourea

InChI

InChI=1S/C8H8F3N3OS/c9-8(10,11)15-6-3-1-5(2-4-6)13-7(16)14-12/h1-4H,12H2,(H2,13,14,16)

InChI Key

WVQIWFUZAIWEEJ-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1NC(=S)NN)OC(F)(F)F

solubility

22.6 [ug/mL] (The mean of the results at pH 7.4)

Origin of Product

United States

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